(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with allyloxy, methoxy, and dimethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with thiazolo[3,2-b][1,2,4]triazole derivatives under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxy groups, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests that it could be developed into new pharmaceuticals for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological responses. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Thiazole derivatives: Compounds with a thiazole ring structure, known for their diverse biological activities and applications in drug development.
Uniqueness
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and fused heterocyclic system
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O5S/c1-5-10-31-17-8-6-14(11-18(17)29-3)12-20-22(27)26-23(32-20)24-21(25-26)15-7-9-16(28-2)19(13-15)30-4/h5-9,11-13H,1,10H2,2-4H3/b20-12- |
InChI Key |
IRWBYVDVNBTPRD-NDENLUEZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2)OC |
Origin of Product |
United States |
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